molecular formula C9H9N3O B575306 (1H-Imidazol-4-YL)(pyridin-4-YL)methanol CAS No. 185798-86-1

(1H-Imidazol-4-YL)(pyridin-4-YL)methanol

Cat. No.: B575306
CAS No.: 185798-86-1
M. Wt: 175.191
InChI Key: ZDBORMVXBFUMKL-UHFFFAOYSA-N
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Description

(1H-Imidazol-4-YL)(pyridin-4-YL)methanol is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-4-YL)(pyridin-4-YL)methanol typically involves the reaction of imidazole and pyridine derivatives under specific conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 4-imidazolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-4-YL)(pyridin-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated imidazole-pyridine compounds.

Scientific Research Applications

(1H-Imidazol-4-YL)(pyridin-4-YL)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1H-Imidazol-4-YL)(pyridin-4-YL)methanol involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1H-Imidazol-2-YL)(pyridin-4-YL)methanol
  • (1H-Imidazol-1-YL)(pyridin-4-YL)methanol

Uniqueness

(1H-Imidazol-4-YL)(pyridin-4-YL)methanol is unique due to its specific positioning of the imidazole and pyridine rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

1H-imidazol-5-yl(pyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9(8-5-11-6-12-8)7-1-3-10-4-2-7/h1-6,9,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBORMVXBFUMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C2=CN=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697589
Record name (1H-Imidazol-5-yl)(pyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185798-86-1
Record name (1H-Imidazol-5-yl)(pyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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